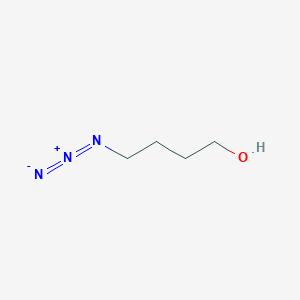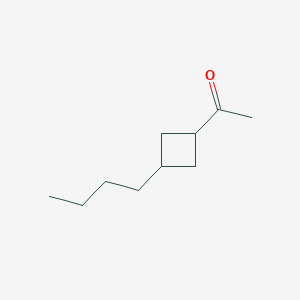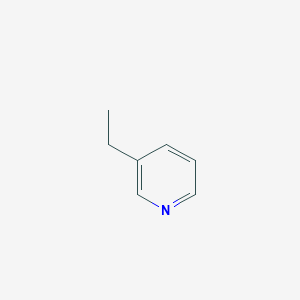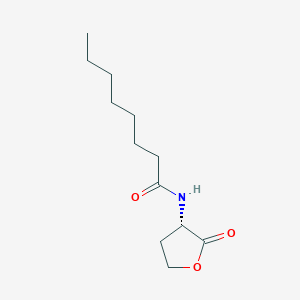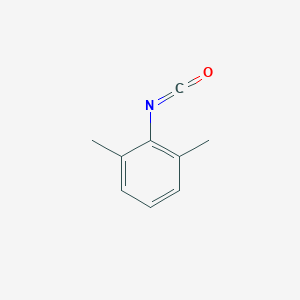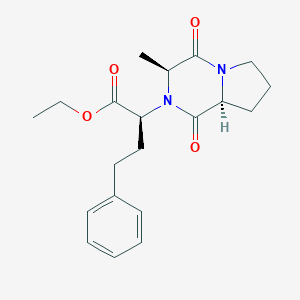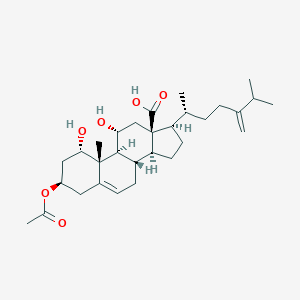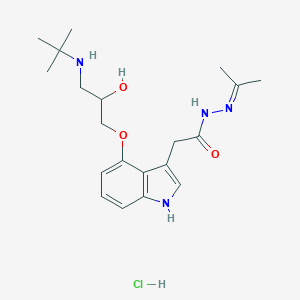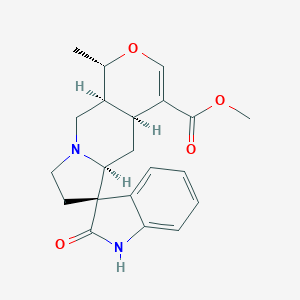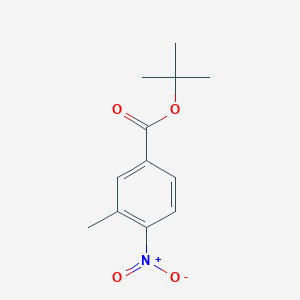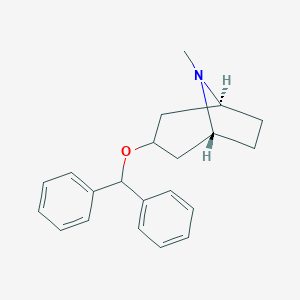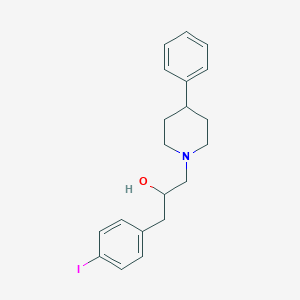
Diethylselenium Dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylselenium Dibromide is an organoselenium compound characterized by the presence of two bromine atoms and a selenium atom bonded to an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethylselenium Dibromide typically involves the reaction of ethylene with bromine in the presence of a selenium sourceThe reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination of ethylene followed by selenium incorporation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethylselenium Dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Diethylselenium Dibromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethylselenium Dibromide involves its interaction with molecular targets and pathways in biological systems. The selenium atom plays a crucial role in its activity, often participating in redox reactions and forming selenoenzymes. These interactions can modulate various cellular processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the selenium atom, making it less versatile in certain applications.
Dibromomethane: Contains two bromine atoms but no selenium, limiting its reactivity compared to Diethylselenium Dibromide.
Selenomethionine: Contains selenium but in a different chemical environment, leading to distinct properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propiedades
IUPAC Name |
[dibromo(ethyl)-λ4-selanyl]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVPIAHDGCXQNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se](CC)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Diethylselenium Dibromide contribute to the reduction of tertiary amides and nitriles when combined with Sodium Borohydride?
A1: The research paper [] suggests that this compound doesn't act as a direct reducing agent. Instead, it reacts with Sodium Borohydride in Tetrahydrofuran (THF) to generate borane in situ. This borane species is proposed to be the active reducing agent for the conversion of tertiary amides and nitriles to their corresponding amines. The exact mechanism of borane generation and its subsequent interaction with the substrates requires further investigation.
Q2: What is the significance of the observed selectivity towards tertiary amides and nitriles in this reduction reaction?
A2: The research highlights a key advantage of this reaction system: its selectivity. The combination of Sodium Borohydride and this compound specifically reduces tertiary amides and nitriles []. This is significant because it allows for the targeted reduction of these functional groups in the presence of other reducible groups, offering a valuable tool for complex molecule synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
